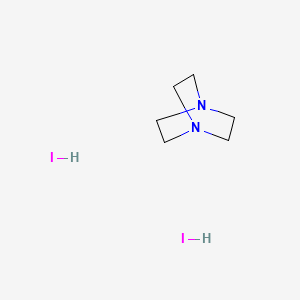

Dabco dihydroiodide

Description

Contextualization within Quaternary Ammonium (B1175870) Salts

Dabco dihydroiodide belongs to the broad class of quaternary ammonium salts. These salts are characterized by a positively charged nitrogen atom bonded to four organic groups. nih.govacs.org Unlike simple quaternary ammonium salts, this compound is derived from a tertiary diamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), where both nitrogen atoms are protonated by hydroiodic acid, resulting in a dicationic salt. uni-regensburg.de This dicationic nature, with the positive charges situated within a rigid bicyclic framework, distinguishes it from many other quaternary ammonium salts and influences its reactivity and applications. rsc.orgresearchgate.net The general class of quaternary ammonium salts is known for its diverse applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. nih.govacs.orgnih.gov

Evolution of Research Trajectories for Bicyclic Amine Salts

The study of bicyclic amines and their salts has evolved considerably. Initially, interest in these compounds was driven by their unique structural and basicity properties. nih.govacs.org DABCO, the parent amine of this compound, is a well-known non-nucleophilic base and catalyst in a multitude of organic reactions. rsc.orgwikipedia.orgbenthamscience.com Research has since expanded to explore the properties and applications of their corresponding salts. These salts, including the dihydrohalides, are often crystalline solids, which makes them easy to handle and store. uni-regensburg.deresearchgate.net The investigation into bicyclic amine salts has branched into areas such as crystal engineering, where the rigid structure of the cation influences the packing in the solid state, and in the development of novel catalysts and reagents. nih.govontosight.airsc.orgnih.gov The ability of the bicyclic amine framework to be functionalized has also opened new avenues for creating tailored catalysts and materials. rsc.orgrsc.org

Significance as a Precursor in Advanced Chemical Transformations

This compound has emerged as a significant precursor in several advanced chemical transformations and materials synthesis. One of its most prominent applications is in the field of perovskite solar cells. tcichemicals.comgreatcellsolarmaterials.com The dicationic nature of the protonated DABCO is utilized to passivate defects in the perovskite crystal lattice, thereby enhancing the stability and efficiency of the solar cells. greatcellsolarmaterials.com

Furthermore, the iodide counter-ions in this compound can participate in various reactions. For instance, it can serve as an iodide source in halogen exchange reactions or in the synthesis of iodo-containing compounds. The thermal decomposition of this compound can also be a route to generate reactive intermediates.

Recent research has also explored the use of DABCO-based salts in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgtaylorandfrancis.com The rigid and well-defined structure of the DABCO cation can act as a template or a counter-ion in the formation of these complex structures. The synthesis of new hydride compounds from DABCO dihydrochloride (B599025), a related salt, by reaction with sodium borohydride (B1222165) highlights the potential of these salts as precursors to novel materials with interesting properties, such as reversible hydrogen storage.

The synthesis of this compound itself is straightforward, typically involving the reaction of DABCO with an excess of concentrated hydroiodic acid in water. uni-regensburg.de This simple preparation, coupled with its versatile applications, underscores its importance in modern chemical research.

Interactive Data Tables

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14I2N2 |

|---|---|

Molecular Weight |

368.00 g/mol |

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane;dihydroiodide |

InChI |

InChI=1S/C6H12N2.2HI/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H |

InChI Key |

WXTNTIQDYHIFEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCN1CC2.I.I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dabco Dihydroiodide

Quaternization Reactions for DABCO Salt Formation

The synthesis of DABCO dihydroiodide fundamentally involves the quaternization of the two tertiary amine nitrogen atoms within the 1,4-diazabicyclo[2.2.2]octane (DABCO) framework. This process transforms the neutral DABCO molecule into a dicationic species, balanced by two iodide anions. The cage-like structure of DABCO makes the lone pair of electrons on the nitrogen atoms readily available for reaction. nih.gov This section details the primary chemical strategies employed to achieve this transformation.

Direct Halogenation Approaches

The most direct method for preparing this compound is through the protonation of DABCO using a strong acid, specifically hydroiodic acid (HI). Because the pKa value of the dicationic DABCOH₂²⁺ is low, a strong acid is necessary to achieve complete twofold protonation. uni-regensburg.de

In a typical laboratory synthesis, DABCO is dissolved in an aqueous solution and treated with an excess of concentrated hydroiodic acid. This reaction leads to the formation of 1,4-diazoniabicyclo[2.2.2]octane diiodide, which can often be isolated as a hydrate (B1144303). uni-regensburg.de The resulting product is a salt composed of the [C₆H₁₄N₂]²⁺ dication and two I⁻ anions. The N-H groups of the protonated DABCO cation form hydrogen bonds with surrounding acceptor atoms or molecules in the crystalline structure. uni-regensburg.de

Another approach involves the reaction of DABCO with organo-iodides. For instance, the reaction with 1,2-diiodoethane (B146647) in a polar solvent like acetonitrile (B52724) results in a quaternization reaction, yielding 1-(2-iodoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane triiodide. nih.govresearchgate.net While this produces a derivatized cation, it demonstrates the principle of direct quaternization via reaction with an iodo-compound. High-pressure conditions have also been shown to induce transformations, such as the diprotonation of DABCO hydroiodide in methanol (B129727) to yield a this compound methanol solvate. rsc.org

| Reagent | Conditions | Product | Reference |

| Hydroiodic acid (conc.) | Aqueous solution | 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate | uni-regensburg.de |

| 1,2-diiodoethane | Acetonitrile (polar solvent) | 1-(2-iodoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane triiodide | nih.govresearchgate.net |

| DABCO hydroiodide | Methanol, 1.80 GPa | This compound methanol solvate | rsc.org |

Anion Metathesis Strategies for Iodide Derivatization

Anion metathesis, or anion exchange, provides an alternative and versatile route to this compound, particularly when starting from other DABCO salts like the dihydrochloride (B599025) or dihydrobromide. This strategy is a cornerstone in the synthesis of various ionic liquids and salts where direct preparation is less convenient. researchgate.netbeilstein-journals.orgnih.gov

The general principle involves reacting an aqueous solution of a water-soluble DABCO salt, such as DABCO dihydrochloride ([H₂dabco]Cl₂), with a water-soluble iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). The reaction exploits differences in solubility of the resulting salts to drive the formation of the desired product. For instance, if the target this compound is less soluble in the reaction medium than the starting salts and the byproduct (e.g., NaCl), it will precipitate out of the solution.

This type of salt metathesis reaction is a common and effective method for producing a wide range of salts. For example, a similar principle is used in the synthesis of an energetic material where dabconium dihydrochloride is reacted with sodium metaperiodate in water, causing the target compound to precipitate rapidly. researchgate.net The synthesis of borohydride (B1222165) derivatives of DABCO has also been achieved by reacting DABCO dihydrochloride with sodium borohydride, further illustrating the utility of this synthetic approach. While specific examples detailing the yield and conditions for this compound via this method are not prevalent in the cited literature, the underlying chemical principles are well-established for analogous systems.

Green Synthesis Protocols for this compound

In line with the growing emphasis on sustainable chemical manufacturing, green synthesis protocols aim to reduce or eliminate the use of hazardous solvents and reagents. The synthesis of DABCO salts has been adapted to incorporate these principles, primarily through the use of aqueous media and solvent-free techniques.

Aqueous Medium Synthetic Routes

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The synthesis of this compound is highly amenable to aqueous conditions. As previously described, the reaction of DABCO with concentrated hydroiodic acid in water is a primary method for producing 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. uni-regensburg.de This route is inherently green as it uses water as the reaction medium, and the product can often be isolated through crystallization by cooling or evaporation.

The utility of water as a medium for reactions involving DABCO is well-documented. DABCO-based ionic liquids have been developed and used as recyclable catalysts for various organic transformations, such as the Knoevenagel–Michael reaction, in aqueous media. rsc.orgoalib.com These applications underscore the stability and activity of the quaternized DABCO framework in water, supporting the feasibility of its direct synthesis in this solvent. The low cost and environmental benignity of water make it the preferred solvent for large-scale, sustainable production. researchgate.netrsc.org

| Synthetic Approach | Key Features | Product | Reference |

| Protonation with HI | Use of water as a benign solvent. | 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate | uni-regensburg.de |

| Metathesis Reaction | Starting with [H₂dabco]Cl₂ and an iodide salt in water. | 1,4-diazoniabicyclo[2.2.2]octane diiodide | researchgate.net |

| Catalysis Applications | DABCO-based catalysts are effective and recyclable in water. | Demonstrates compatibility of the system with aqueous media. | rsc.orgoalib.com |

Solvent-Free and Mechanochemical Preparation

Solvent-free synthesis and mechanochemistry represent advanced green chemistry techniques that minimize waste and energy consumption. These methods involve the reaction of reagents in the solid state, often initiated by mechanical force such as grinding or milling.

While the cited literature does not provide a specific mechanochemical procedure for this compound, the principles are applicable. A potential solvent-free approach would involve the direct grinding of solid DABCO with a solid acid or an iodine source. DABCO has been successfully used as a catalyst in numerous solvent-free reactions, demonstrating its reactivity in the solid phase. nih.govd-nb.infonih.gov For example, it has been used to catalyze the synthesis of furans and flunixin (B1672893) under solvent-free conditions, often requiring only gentle heating. nih.govnih.govresearchgate.net

Mechanochemical methods, which use mechanical energy to induce chemical reactions, have been employed for N-alkylation reactions involving piperazine (B1678402) derivatives, which are structurally related to DABCO. mdpi.comresearchgate.net These reactions are often carried out in a ball mill with solid reagents and a catalytic amount of a phase-transfer catalyst, achieving high yields in very short reaction times. mdpi.com A plausible mechanochemical synthesis of this compound could involve milling solid DABCO with a solid or gaseous form of hydroiodic acid, eliminating the need for any solvent.

Derivatization and Structural Modification of DABCO Frameworks

The rigid, bicyclic structure of DABCO serves as a versatile scaffold for creating a wide range of functional molecules and polymers. The nitrogen atoms can be selectively alkylated or otherwise modified to produce complex cationic species. These derivatization reactions can occur before or after the introduction of the iodide anion.

A key reaction is the mono-alkylation of DABCO to produce 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts. These mono-quaternized salts can then react with various nucleophiles, leading to the ring-opening of the DABCO cage and the formation of substituted piperazine derivatives. researchgate.net This strategy allows for the synthesis of pharmacologically active compounds. researchgate.net

Furthermore, both nitrogen atoms can be alkylated to create dicationic salts with various appended groups. researchgate.net For example, reacting DABCO with alkyl halides can produce symmetrical or asymmetrical N,N'-dialkyl-1,4-diazoniabicyclo[2.2.2]octane salts. researchgate.net Specific examples of derivatization include:

Ethylation: In solvothermal syntheses involving copper iodide, DABCO can become ethylated, forming (EtDABCO)⁺ cations. reading.ac.uk

N-methylation: Under high pressure, DABCO hydroiodide can be N-methylated by the methanol solvent to yield N-methyl-1,4-diazabicyclo[2.2.2]octanium iodide. rsc.org

Reaction with Dihaloalkanes: The reaction of DABCO with 1,2-diiodoethane leads to the formation of 1-(2-iodoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane triiodide, a mono-quaternized and functionalized derivative. nih.govresearchgate.net

Polymer Functionalization: DABCO has been used as a quaternizing agent to functionalize polymers like chloromethylated polysulfone, creating anion-exchange membranes with improved thermal stability due to DABCO's rigid structure. aidic.it

These examples highlight the extensive chemistry of the DABCO framework beyond its simple protonated salts, enabling its use as a building block in materials science and medicinal chemistry. researchgate.netresearchgate.netaidic.it

| Modification Type | Reagents/Conditions | Resulting Structure | Reference |

| Ring-Opening | 1-Alkyl-DABCO salt, Nucleophile (e.g., Phenol) | 1-Alkyl-4-(2-phenoxyethyl)piperazine | researchgate.net |

| N-methylation | DABCO hydroiodide, Methanol, High Pressure (>2.3 GPa) | N-methyl-1,4-diazabicyclo[2.2.2]octanium iodide | rsc.org |

| Mono-alkylation | DABCO, 1-bromodecane | 1-decyl-1,4-diazabicyclo[2.2.2]octane cation | researchgate.net |

| Polymer Grafting | Chloromethylated Polysulfone, DABCO | Polysulfone with quaternary DABCO side chains | aidic.it |

| Ethylation | BiI₃, CuI, DABCO, Ethanol (B145695) (Solvothermal) | Ethylated DABCO cation, (EtDABCO)⁺ | reading.ac.uk |

Synthesis of Substituted DABCO Derivatives for Salt Formation

The formation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, including this compound, is fundamentally linked to the nucleophilic character of its tertiary bridgehead nitrogen atoms. The synthesis of quaternary ammonium (B1175870) salts is a key step, often serving as an activation method for the C–N bonds within the DABCO cage structure, which can subsequently be cleaved to produce various piperazine derivatives. rsc.orgresearchgate.net

The preparation of these salts typically involves the reaction of DABCO or its derivatives with activating agents such as alkyl halides. rsc.org For instance, the reaction of substituted DABCO derivatives with methylating agents like methyl iodide leads to the formation of the corresponding mono- or bis-quaternary ammonium iodide salts. rsc.org The formation of a monoquaternary salt can be followed by a second quaternization step to yield the dicationic bis-quaternary salt. rsc.org

A general procedure involves treating DABCO with an appropriate electrophile in a suitable solvent. For example, reacting DABCO with two equivalents of an alkyl iodide (like methyl iodide or ethyl iodide) or with hydriodic acid would lead to the formation of the corresponding N,N'-dialkyl-DABCO diiodide or the simple this compound salt, respectively. Dicationic DABCO species are readily formed with strong acids. researchgate.net

Beyond simple alkylation, N-aryl-DABCO salts can be synthesized using aryl(mesityl)iodonium triflates as arylating agents. This metal-free methodology provides access to N-aryl-DABCO salts bearing a variety of substituents, which can serve as precursors for more complex structures. acs.org Another approach involves the reaction of heterocyclic N-oxides with DABCO, which, after in situ treatment with nucleophiles, results in ring-opening to form substituted N-ethylpiperazines. acs.org These methods highlight the versatility of DABCO in forming a wide array of quaternary salts, which are valuable intermediates in organic synthesis. acs.orgacs.org

The table below summarizes examples of synthetic routes toward DABCO-based quaternary salts, which are foundational for producing species like this compound.

| Precursor(s) | Reagent(s) | Product Type | Reference |

| Substituted DABCO | Methyl iodide, Dimethyl sulfate (B86663) | Mono- or Bis-quaternary salts | rsc.org |

| DABCO | Aryl(mesityl)iodonium triflates | N-Aryl-DABCO salts | acs.org |

| Heterocyclic N-oxides, DABCO | Nucleophiles (in situ) | Quaternary N-(2-pyridyl)-DABCO salts | acs.org |

| Terpene-derived chloroacetate | DABCO | Terpene-functionalized DABCO salts (GUMBOS) | ias.ac.in |

Incorporation into Dicationic and Polymeric Architectures

The dicationic nature of salts like this compound makes them valuable building blocks for constructing larger, functional architectures, including dicationic ionic solids and polymers. The two quaternary nitrogen centers can be linked by various spacers or incorporated into a polymer backbone, creating materials with unique properties.

One significant application is the development of polymer-supported catalysts. For example, a DABCO dicationic ionic solid (DDIS) has been successfully supported on a Merrifield resin (a chloromethylated polystyrene). rsc.org In this architecture, the DABCO unit is quaternized, creating a dicationic structure that is covalently linked to the polymer support. This material, DDIS@PS, has been characterized by FT-IR, SEM-EDX, and TGA analysis and used as an effective and recyclable catalyst for organic reactions. rsc.org The catalyst features supported DABCO units with a free tertiary nitrogen on its external surface, enabling its catalytic activity. rsc.org

Furthermore, DABCO-containing monomers can be polymerized to create polymer salts with antimicrobial properties. Research has shown that polymer salts consisting of monomers with DABCO-containing heterocyclic quaternary ammonium compounds (QACs) can exhibit significant bactericidal activity, which may increase with the length of appended alkyl chains. mdpi.com This suggests that polymerization can be a crucial strategy for enhancing the biological efficacy of otherwise inactive QAC molecules. mdpi.com

Dicationic, or "bis-QAC," structures based on the rigid DABCO framework have been investigated for their biological activity. Amphiphilic bis-quaternized derivatives of DABCO, forming dicationic surfactants, have been synthesized and studied for their self-assembly and solubilization properties. researchgate.net These molecules typically consist of two DABCO heads connected by a linker, or a single DABCO unit quaternized with two long alkyl chains. Such structures are foundational to creating more complex materials where the dicationic DABCO unit is a repeating motif.

The table below provides an overview of different architectures incorporating dicationic DABCO units.

| Architecture Type | Description | Application Example | Reference |

| Polymer-Supported Ionic Solid | DABCO dicationic ionic solid (DDIS) supported on Merrifield resin. | Recyclable catalyst for synthesis of 2-amino-4H-chromenes. | rsc.org |

| Polymer Salts | Polymers created from monomers containing DABCO-based quaternary ammonium compounds. | Materials with tunable antimicrobial activity. | mdpi.com |

| Dicationic Surfactants | Amphiphilic molecules with two quaternized DABCO heads or a single, bis-quaternized DABCO core. | Micellar systems for drug solubilization. | researchgate.net |

Dabco Dihydroiodide in Advanced Materials and Supramolecular Architectures

Ionic Liquids and Organic Salts as Functional Media

DABCO (1,4-diazabicyclo[2.2.2]octane) dihydroiodide and related salts are pivotal in the development of functional materials, particularly ionic liquids (ILs). These compounds are recognized for their unique properties, such as low vapor pressure, high thermal and chemical stability, and the ability to act as both solvents and catalysts. acs.org The cage-like structure of DABCO makes its nitrogen lone pairs highly accessible for quaternization, a key step in the synthesis of DABCO-based ILs. nih.govroyalsocietypublishing.org

Design and Synthesis of DABCO-Based Ionic Liquids

The synthesis of DABCO-based ionic liquids often involves a two-step process starting with the quaternization of DABCO. For instance, dicationic ionic liquids can be prepared by reacting two moles of DABCO with one mole of a dihaloalkane, such as 1,3-dichloro-2-propanol, under ultrasound irradiation to form the corresponding dichloride salt in high yield. nih.govroyalsocietypublishing.org This is followed by an anion exchange reaction, where the chloride anions are replaced with other anions like acetate (B1210297) (OAc⁻) or tetrafluoroborate (B81430) (BF₄⁻) by reacting the salt with a sodium or potassium salt of the desired anion. nih.govroyalsocietypublishing.org

The choice of the anion and the structure of the cation, including the linker between the DABCO units in dicationic ILs, can be tailored to create "task-specific ionic liquids" with desired physical and chemical properties. acs.org For example, the synthesis of [DABCO-PDO][OAc] involves reacting DABCO with 3-chloro-1,2-propanediol, followed by an anion exchange with potassium acetate (KOAc). rhhz.net

Table 1: Synthesis of Selected DABCO-Based Ionic Liquids

| Cation Precursor(s) | Anion Source | Resulting Ionic Liquid | Synthesis Conditions | Yield | Reference |

| DABCO, 1,3-dichloro-2-propanol | NaOAc | bis-DIL with OAc⁻ | Sonication, Anion Exchange in EtOH | Excellent | nih.govroyalsocietypublishing.org |

| DABCO, 1,3-dichloro-2-propanol | NaBF₄ | bis-DIL with BF₄⁻ | Sonication, Anion Exchange in EtOH | Excellent | nih.govroyalsocietypublishing.org |

| DABCO, 3-chloro-1,2-propanediol | KOAc | [DABCO-PDO][OAc] | Heating at 80°C, Anion Exchange in MeOH | - | rhhz.net |

| DABCO, 1-bromopropane | KOAc | [C₃DABCO][OAc] | Room Temp, Anion Exchange in MeOH | - | rhhz.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Application as Recyclable Catalyst-Solvent Systems

A significant advantage of DABCO-based ionic liquids is their role as recyclable dual-reagent systems, acting as both a catalyst and a solvent. nih.gov This dual functionality aligns with the principles of green chemistry by reducing the need for volatile organic solvents. acs.orgnih.gov Their negligible vapor pressure and high stability allow for easy separation of products and recycling of the ionic liquid for subsequent reaction cycles. nih.govrsc.org

For example, a novel DABCO-based dicationic ionic liquid has been successfully used as a recyclable catalyst for the synthesis of bis-2-amino-5-arylidenethiazol-4-ones. nih.gov The catalyst was recovered with an average yield of 97% over six consecutive cycles without a significant loss in its catalytic activity. royalsocietypublishing.org Similarly, [DABCO-PDO][OAc] has been shown to be an efficient and reusable catalyst for the aza-Michael addition of amines to α,β-unsaturated amides under solvent-free conditions, maintaining high activity for up to eight cycles. nih.gov The use of these ionic liquids in aqueous media further enhances their green credentials. rsc.orgrsc.org

Dicationic Ionic Liquids and Their Unique Reactivity

Dicationic ionic liquids (DILs), which feature two cationic centers linked by a spacer, often exhibit enhanced thermal and electrochemical stability compared to their monocationic counterparts. royalsocietypublishing.orgcore.ac.uk This makes them suitable for high-temperature applications. core.ac.uk The structure of the linker, whether rigid or flexible, can influence the properties and reactivity of the DIL. nih.govroyalsocietypublishing.org

The presence of multiple active sites within a single dicationic molecule can lead to unique catalytic activities. For instance, a DABCO-based dicationic ionic liquid containing free tertiary amine units and a hydroxyl group demonstrated enhanced catalytic performance in Knoevenagel condensation reactions. royalsocietypublishing.org The cooperative effect between the cation and anion in these systems can also play a crucial role in determining the selectivity and efficiency of a reaction, as seen in the transesterification of dimethyl carbonate with glycerol. rsc.org The introduction of a second cationic head has been shown to create ionic liquids with potentially lower environmental impact compared to similar monocationic versions. core.ac.uk

Supramolecular Chemistry and Host-Guest Complexation

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are fundamental to understanding the assembly of complex and functional architectures. fortunejournals.com These interactions, though weaker than covalent bonds, govern the formation of a vast array of supramolecular structures. fortunejournals.commdpi.com

Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-fringed portals that can encapsulate guest molecules. chemrxiv.org The binding is often driven by the hydrophobic effect and ion-dipole interactions between a cationic guest and the portals of the CB[n]. researchgate.net

While CB[n]s are known to form stable complexes with various cationic guests, studies on the interaction between cucurbit rsc.orguril (CB rsc.org) and DABCO have shown that inclusion complex formation does not readily occur in solution. chemrxiv.orgresearchgate.net Even when using dumbbell-shaped derivatives of DABCO, threading through the CB rsc.org cavity to form rotaxanes was not observed. chemrxiv.orgresearchgate.net However, computational studies suggest that a coordination complex between protonated DABCO and CB rsc.org is theoretically more stable than an inclusion complex. researchgate.net In some specific systems, such as a tri(ethylene oxide)-substituted pillar rsc.orgarene, complexation with a guest containing DABCO cations has been observed in aqueous media. nih.gov

Non-covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the driving force behind the self-assembly of molecules into well-defined supramolecular structures. fortunejournals.comacs.org These interactions include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. fortunejournals.commdpi.com The interplay of these forces is crucial in the formation and stability of supramolecular assemblies. acs.org

Crystal Engineering of DABCO Salts

Crystal engineering with DABCO salts involves the strategic design and synthesis of crystalline solids with desired properties, guided by an understanding of intermolecular interactions. The doubly protonated DABCO cation is a versatile building block due to its defined geometry and the presence of two N-H donor groups, which actively participate in hydrogen bonding.

Hydrogen Bonding Networks in Crystalline DABCO Salts

Hydrogen bonding is a primary driving force in the crystal assembly of DABCO salts. The N-H groups of the dicationic DABCO readily form hydrogen bonds with various acceptors, including anions and solvent molecules. uni-regensburg.de In the case of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, the ammonium (B1175870) N-H groups of the DABCO cation donate hydrogen bonds to both an iodide anion and a disordered hydrate (B1144303) water molecule. uni-regensburg.de This is similar to the arrangement observed in DABCO dihydrochloride (B599025) dihydrate, where the cation forms hydrogen bonds with both a chloride ion and a water molecule. uni-regensburg.de

The nature of the hydrogen bonding network can be influenced by the presence of solvent molecules. For instance, in a methanol (B129727) solvate of DABCO dihydroiodide, the cations form hydrogen bonds exclusively with the oxygen atoms of the solvate molecules. These methanol molecules, in turn, donate further hydrogen bonds to the iodide ions or neighboring solvate molecules. uni-regensburg.de In contrast, in the water-free DABCO dihydrochloride, both chloride anions act as hydrogen bond acceptors. uni-regensburg.de

The geometry of these hydrogen bonds is also a critical factor. In DABCO dihydrochloride salts, the N-H···Cl angles are closer to the ideal linear arrangement of 180° compared to those in the diiodide salt. uni-regensburg.de Specifically, the H···Cl distances are 2.19 Å and 2.14 Å with N-H···Cl angles of 151° and 174°, respectively, in the anhydrous form. uni-regensburg.de In the dihydrate, the O···H distance is 1.77 Å with an N-H···O angle of 168°, and the H···Cl distance is 2.16 Å with an N-H···Cl angle of 156°. uni-regensburg.de In 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, the N-H···I2 distance is 2.65 Å with an angle of 150° at 293 K. uni-regensburg.de

The formation of one-dimensional chains through N-H+···N hydrogen bonds is a common motif in salts containing the monoprotonated DABCO cation (HDABCO+). rsc.org These chains are a recurring feature in the crystal structures of various DABCO salts. rsc.orgrsc.org

Table 1: Selected Hydrogen Bond Parameters in Crystalline DABCO Salts

| Compound | Donor-H···Acceptor | D-H···A Distance (Å) | N/O-H···A Angle (°) | Reference |

| DABCO dihydrochloride (anhydrous) | N-H···Cl | 2.19 / 2.14 | 151 / 174 | uni-regensburg.de |

| DABCO dihydrochloride dihydrate | N-H···O | 1.77 | 168 | uni-regensburg.de |

| N-H···Cl | 2.16 | 156 | uni-regensburg.de | |

| 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate (293 K) | N-H···I2 | 2.65 | 150 | uni-regensburg.de |

This table presents a selection of hydrogen bond distances and angles from the text to illustrate the geometric variations in different DABCO salts.

Influence of Anions on Crystal Packing and Architecture

A study on pentafluorobenzyl-substituted DABCO halides demonstrated a clear effect of anion size on the crystal structure. As the halide anion changed from chloride to bromide to iodide, the centroid-to-anion distance increased, reflecting the increasing ionic radii. rsc.org This highlights the direct impact of the anion on the spatial arrangement within the crystal lattice.

The hydrogen bonding capability of the anion is also a determining factor. mdpi.com In a series of salts with 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco), anions with weaker donor abilities, like perchlorate, are not involved in strong hydrogen bonds, leading to lower-dimensional (0D or 1D) structures. mdpi.com In contrast, stronger donors like sulfate (B86663) can lead to more complex, higher-dimensional networks. mdpi.com For instance, in odabco·2H2SO4, the interplay of {-HSO4-}n n– and {-HSO4-H2odabco-HSO4−} hydrogen bonding motifs results in a 3D polymeric network. mdpi.com

The solvent used during crystallization can also influence the final structure by competing for hydrogen bonding sites, sometimes leading to different salt stoichiometries. For example, co-crystallization of DABCO and 4-nitrobenzoic acid from an ethanol-water mixture yielded a 1:1 salt dihydrate, while using methanol resulted in a 1:2 salt. iucr.org In the dihydrate, water molecules form helical chains that interact with the DABCO cation and the carboxylate anion, creating a layered structure. iucr.org In the anhydrous 1:2 salt, the three-ion aggregates are held together by C-H···O interactions and π-π stacking. iucr.org

Table 2: Influence of Anions on the Dimensionality of odabco Salt Structures

| Anion | Stoichiometry | Hydrogen Bonding Network Dimensionality | Reference |

| Nitrate (B79036) (NO3-) | odabco·2HNO3 | 0D (isolated units) | mdpi.com |

| Perchlorate (ClO4-) | odabco·HClO4 | 1D (chains) | mdpi.com |

| Sulfate (SO4 2-) | odabco·H2SO4 | 1D (helical chains) | mdpi.com |

| Bisulfate (HSO4-) | odabco·2H2SO4 | 3D (polymeric network) | mdpi.com |

This table summarizes how different anions influence the dimensionality of the hydrogen-bonded networks in salts of odabco, as described in the text.

Crystal Structures of Energetic Perovskite Materials featuring DABCO Cations

The DABCO dication has been successfully incorporated as the A-site cation in the ABX3 perovskite structure to create a new class of energetic materials. mdpi.com These molecular perovskites offer the advantage of tunable properties by varying the components at the A, B, and X sites. mdpi.comat.ua

The size of the A-site cation is critical for the stability and properties of the perovskite structure. The introduction of the H2dabco2+ cation can lead to cubic or hexagonal perovskite structures depending on the other components. acs.org For example, (H2dabco)[Ag(ClO4)3], known as DAP-5, possesses a cubic perovskite structure. acs.org Similarly, metal-free hexagonal perovskite compounds with the general formula (H2dabco)B(ClO4)3 have been synthesized, where B-site cations include NH3OH+ (DAP-6) and NH2NH3+ (DAP-7). researchgate.net

These energetic materials exhibit promising performance characteristics. For instance, DAP-6 has a calculated detonation velocity of 9.123 km·s−1 and a detonation pressure of 38.1 GPa. researchgate.net DAP-7 shows exceptional thermal stability with a decomposition temperature of 375.3 °C. researchgate.net The modular nature of these perovskites allows for the fine-tuning of properties like oxygen balance and crystal density by modifying the A-site cation. at.ua

Table 3: Examples of Energetic Perovskite Materials Featuring the DABCO Cation

This table provides examples of energetic perovskite materials incorporating the DABCO dication, highlighting their composition and key characteristics as discussed in the text.

Theoretical and Computational Investigations of Dabco Dihydroiodide and Analogues

Density Functional Theory (DFT) Studiesdoaj.orgworldscientific.com

Density Functional Theory (DFT) has emerged as a primary computational method for studying the electronic structure and properties of DABCO-based systems due to its favorable balance of accuracy and computational cost. doaj.orgnumberanalytics.com It is widely used to optimize geometries, calculate electronic properties, and explore reaction pathways. doaj.org DFT calculations allow for the investigation of complex systems, providing insights into the microscopic details of chemical processes. nih.gov

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, which helps in understanding reaction mechanisms at an atomic level. nih.gov This approach allows for the identification and characterization of transient species, including transition states, which are the highest energy points along a reaction coordinate. numberanalytics.com

For DABCO, DFT studies have been employed to elucidate its role in various reactions. For instance, in the DABCO-promoted synthesis of pyrroles, a plausible mechanism involves the initial formation of a quaternary salt from DABCO and a reactant like phenacyl bromide. scirp.org Control experiments and mass spectrometry studies have supported mechanisms involving DABCO-derived ylides in cascade reactions. nih.gov The ability to visualize the 3D representation of transition states and reaction coordinate diagrams is a key benefit of using DFT for mechanistic studies. coe.edu In the context of DABCO dihydroiodide, these studies are relevant as the catalytic activity often involves the protonated DABCO cation or its interaction with other species, forming key intermediates. scirp.orgnih.gov DFT calculations have also been used to model transition state structures in reactions like iodolactonization, highlighting the importance of non-covalent interactions in organizing the transition state geometry. researchgate.net

The energetic landscape of a chemical system, including the stability of different polymorphs and the energy barriers for transformations, can be effectively studied using DFT. For 1,4-diazabicyclo[2.2.2]octane hydroiodide (dabcoHI), a close analogue of the dihydroiodide, a complex phase diagram with ten polymorphs has been identified. The subtle interplay between crystal symmetry, supramolecular aggregation, and hydrogen bonding gives rise to these varied phases. acs.org

DFT is also a powerful tool for calculating the activation energy barriers of chemical reactions. uni-regensburg.de By locating the transition state structure, the energy difference between the reactants and the transition state can be computed, providing a quantitative measure of the reaction barrier. nih.gov For example, DFT calculations have been used to predict reaction barriers for hydrogen atom transfer reactions and have achieved high accuracy when benchmarked against more computationally expensive methods. nih.govrsc.org Machine learning models trained on DFT data are also emerging as a way to accelerate the prediction of activation energies, making the exploration of large reaction networks more feasible. arxiv.org

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| Formamide | 21.7 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| DMF | 23.1 | 22.6 |

| DMA | 26.0 | 24.1 |

Data illustrates the accuracy of DFT (B3LYP/6-31+G(d)) in predicting activation barriers, a method applicable to reactions involving this compound. Data sourced from reference nih.gov.

Elucidation of Reaction Mechanisms and Transition States

Quantum Chemical Calculationsworldscientific.comaspbs.com

Quantum chemical calculations provide a fundamental framework for predicting a wide range of molecular properties and behaviors. rsdjournal.org These methods, ranging from DFT to high-level ab initio calculations, are essential for studying systems where experimental data is scarce or difficult to obtain. uol.dediracprogram.org

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can quantify this through various reactivity descriptors derived from conceptual DFT. mdpi.comscielo.org.mx These include global descriptors like molecular hardness, ionization potential, and electron affinity, as well as local descriptors like Fukui functions and local softness, which predict the most reactive sites within a molecule. mdpi.comscielo.org.mx

For DABCO-based ionic liquids, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses have been used to understand charge distribution and the nature of bonding. These studies reveal the significant role of hydrogen bonding in enhancing the structural stability of these compounds. doaj.org Such descriptors are valuable for rationalizing the outcomes of acid-base reactions and other interactions. mdpi.com The ability to predict reactivity for molecules with multiple reactive sites is a key application of these descriptors. chemrxiv.org

| Property | Value |

|---|---|

| Molecular Formula | C6H14I2N2 |

| Molecular Weight | 367.99 g/mol |

| IUPAC Name | 1,4-diazabicyclo[2.2.2]octane;diiodane;hydron |

| InChIKey | BRWRWQQVHPEIEN-UHFFFAOYSA-N |

| CAS Number | 33322-06-4 |

Data from PubChem entry for 1,4-Diazabicyclo[2.2.2]octane Dihydriodide. Note: The molecular formula and weight may vary based on the exact salt form (mono- vs. di-hydriodide). The provided data is for the dihydriodide. nih.gov

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, such as NMR chemical shifts and coupling constants. By comparing calculated spectra with experimental results, researchers can validate proposed molecular structures and conformations. mpg.de

This methodology has been successfully applied to complex natural products to determine their conformational equilibrium in solution. For instance, DFT calculations of 1H NMR coupling constants helped establish that certain molecules exist as an equilibrium mixture of different conformers (e.g., boat and chair). chemrxiv.org This approach is highly relevant for studying the structure of this compound in solution, where the cation's conformation and its interaction with iodide ions and solvent molecules could be elucidated by correlating calculated and experimental spectroscopic parameters.

Electronic Structure and Reactivity Descriptors

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While the bicyclic cage structure of DABCO is generally rigid, subtle dynamics and conformational preferences can be investigated. wikipedia.org

Kinetic Modeling and Rate Constant Determination

The kinetic behavior of this compound and its analogues is a subject of significant interest in understanding their reactivity and catalytic activity. While direct kinetic modeling studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical and computational investigations of protonated DABCO species and related reactions. Kinetic modeling and the determination of rate constants for reactions involving DABCO and its derivatives often rely on a combination of experimental techniques and computational chemistry.

Detailed research findings from studies on analogous systems provide a framework for understanding the potential kinetic profiles of this compound. For instance, computational studies on reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) shed light on the role of the protonated catalyst, which is directly relevant to the dicationic nature of DABCO in its dihydroiodide salt.

Furthermore, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of DABCO-catalyzed reactions, such as the synthesis of thiazolidine-2-thiones. nih.gov These studies reveal that while the catalyst may not directly participate in every step, its protonated form (DABCO-H+) can significantly influence the energy barriers of kinetically important steps through interactions with other species in the reaction. nih.gov

Experimental kinetic data from related reactions, such as the N-arylation of DABCO with diaryliodonium salts, indicate a bimolecular reaction with first-order dependence on both the diaryliodonium salt and DABCO. chemrxiv.org The rate constants for these reactions are influenced by the nature of the counter-anion and any substituent groups. chemrxiv.org

A study on the SN2 reactions between iodoalkanes and DABCO provides concrete rate constant data, which can serve as a valuable reference point. The rates of the first and second substitution reactions were measured using NMR spectroscopy in various solvents and at different temperatures. researchgate.netrsc.org

Below are interactive data tables summarizing rate constants for the reaction of Butyl Iodide (BuI) with DABCO in different solvents at 55 °C. rsc.org

Table 1: First Substitution Rate Constant (k₁) for the Reaction of BuI with DABCO at 55 °C

| Solvent | k₁ (x 10⁻³ M⁻¹ s⁻¹) |

| Acetonitrile (B52724) (AcN) | 2.5 |

| Dimethyl Sulfoxide (DMSO) | 1.8 |

| Methanol (B129727) | 0.41 |

Data sourced from an experimental study on iodoalkane-DABCO reactions. rsc.org

Table 2: Second Substitution Rate Constant (k₂) for the Reaction of BuI with DABCO in DMSO at 55 °C

| Solvent | k₂ (x 10⁻³ M⁻¹ s⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 0.02 |

Data sourced from an experimental study on iodoalkane-DABCO reactions. rsc.org

Green Chemistry Principles Applied to Dabco Dihydroiodide Chemistry

Environmentally Benign Reaction Media

A key tenet of green chemistry is the use of safer solvents or the elimination of solvents altogether to reduce environmental impact.

The use of DABCO and its salts as catalysts is well-documented in reactions that proceed under aqueous or solvent-free conditions, aligning with green chemistry goals. rsc.orgeurjchem.com For instance, DABCO has been effectively used as a catalyst for the synthesis of various heterocyclic compounds like pyrano quinoline (B57606) derivatives in an aqueous ethanol (B145695) medium. researchgate.net This method offers advantages such as simplicity, minimal pollution, and high yields (85-95%). researchgate.net

Solvent-free conditions represent an even greener approach. DABCO has proven to be an efficient catalyst for one-pot, multi-component reactions under solvent-free conditions. nih.govresearchgate.net A notable example is the synthesis of pyrimido[4,5-b]quinoline derivatives, where aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) are reacted at 90°C with a catalytic amount of DABCO. nih.govresearchgate.net This protocol is advantageous due to the absence of volatile organic solvents, reduced reaction times, and high atom economy. nih.gov Similarly, other complex molecules like pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines have been synthesized under solvent-free conditions using magnetic nanocatalysts, which also simplifies catalyst recovery. sharif.edu The synthesis of DABCO dihydroiodide itself can be achieved through a green, low-cost method in water, where it precipitates rapidly from an aqueous solution of its precursors. researchgate.net

Table 1: Comparison of Reaction Conditions for Syntheses Utilizing DABCO-based Catalysis

| Product Class | Catalyst | Reaction Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Pyrano quinoline derivatives | DABCO | Aqueous ethanol | Simple procedure, low pollution, excellent yields (85-95%) | researchgate.net |

| Pyrimido[4,5-b]quinolines | DABCO | Solvent-free | High atom economy, no volatile solvents, reduced waste | nih.govresearchgate.net |

| Pyrimido[4,5-b]quinolines | Mechanochemical | Solvent-free, Catalyst-free | Cost-effective, mild conditions, no catalyst required | rsc.org |

| Isoxazole derivatives | DABCO | Chloroform/Ethanol | Higher yields compared to other methods | organic-chemistry.org |

While direct research on this compound in renewable solvents is limited, the broader family of DABCO-based catalysts has been explored in greener solvent systems. Polyethylene (B3416737) glycol (PEG) has been used as a solvent for ring-opening reactions of DABCO-derived quaternary ammonium (B1175870) salts. researchgate.net Furthermore, DABCO-based ionic liquids have been developed that can act as both catalyst and solvent, sometimes referred to as deep eutectic solvents (DESs). researchgate.netresearchgate.net These systems are promising for various organic reactions, offering high yields and excellent recyclability. researchgate.net An iron-{DABCO} catalyst has been used for the cleavage of lignin (B12514952) in the presence of hydrogen peroxide, indicating potential applications in biomass conversion, a key area for renewable resources. mdpi.com The development of DABCO-based GUMBOS (Group of Uniform Materials Based on Organic Salts) from renewable terpenes like menthol (B31143) and borneol further underscores the move towards sustainable chemistry. researchgate.net

Aqueous and Solvent-Free Reaction Conditions

Waste Minimization and Atom Economy

A core principle of green chemistry is designing syntheses that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. ijpsjournal.commatanginicollege.ac.in Catalytic processes are inherently superior to stoichiometric ones in this regard because the catalyst is not consumed and generates less waste. ijpsjournal.comresearchgate.net

DABCO and its salts, including this compound, excel as organocatalysts, promoting reactions in small quantities, which significantly reduces waste. eurjchem.comresearchgate.net Multi-component reactions (MCRs) catalyzed by DABCO are particularly noteworthy for their high atom economy. nih.gov In these reactions, multiple starting materials are combined in a single step to form a complex product, minimizing the need for intermediate separation and purification, thereby saving on solvents and materials. nih.gov The synthesis of pyrimido[4,5-b]quinolines via a one-pot MCR is a prime example of a process with high atom economy that aligns with green chemistry protocols. nih.gov By preventing waste at its source, these catalytic methods are more environmentally and economically favorable than processes requiring treatment and disposal of byproducts. matanginicollege.ac.in

Energy Efficiency in Synthetic Protocols

Improving energy efficiency is another cornerstone of green chemistry, often achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources to reduce reaction times. matanginicollege.ac.in Many reactions catalyzed by DABCO proceed under mild conditions, such as at room temperature, which reduces energy consumption. eurjchem.com For instance, the synthesis of 2-amino-3-cyano naphthopyran derivatives occurs efficiently at room temperature using DABCO. eurjchem.com

The use of microwave irradiation is another technique to enhance energy efficiency. In the conversion of THP ethers to acetates, microwave heating in the presence of bismuth(III) nitrate (B79036) and DABCO as a co-catalyst under solvent-free conditions leads to high yields and short reaction times. eurjchem.com Similarly, ultrasound-assisted synthesis of pyrimidoquinoline derivatives provides good yields without the need for metallic catalysts, showcasing an energy-efficient method. researchgate.net In the context of energy devices, a polymeric ionomer based on a DABCO salt has been synthesized and applied in direct formate (B1220265) fuel cells, where it helped to improve the energy efficiency of the device. unipi.it

Table 2: Energy Efficiency in DABCO-Catalyzed Reactions

| Reaction Type | Conditions | Catalyst System | Key Efficiency Gain | Reference |

|---|---|---|---|---|

| Naphthopyran Synthesis | Room Temperature | DABCO | Reduced energy input by avoiding heating. | eurjchem.com |

| THP Ether to Acetate (B1210297) Conversion | Microwave, Solvent-free | Bismuth(III) nitrate / DABCO | Rapid reaction, high yields, no solvent. | eurjchem.com |

| Pyrimidoquinoline Synthesis | Ultrasound | Acetic Acid (solvent) | Good yields, avoids metallic catalysts. | researchgate.net |

| Fuel Cell Application | 60 °C | DABCO-based polymeric ionomer | Doubled the energy efficiency of the fuel cell. | unipi.it |

Recyclability and Reusability of DABCO-Based Catalysts

The ability to easily recover and reuse a catalyst is crucial for sustainable and cost-effective industrial processes. mdpi.com DABCO-based catalysts, particularly ionic liquids and solid-supported versions, often exhibit excellent recyclability. longdom.orgacs.org

DABCO-based ionic liquids have been shown to be recyclable for multiple reaction cycles without significant loss of catalytic activity. longdom.orgacs.org For example, in the aza-Michael addition of amines to α,β-unsaturated amides under solvent-free conditions, a [DABCO–PDO][OAc] ionic liquid catalyst was reused up to eight times while maintaining high efficiency. acs.org Similarly, in the synthesis of bisenols in aqueous media, a [Dabco-H][AcO] ionic liquid catalyst could be recycled five times without a drop in activity. rsc.org The recovery process is often straightforward, involving simple filtration or extraction, which is economically and environmentally advantageous over traditional separation methods. mdpi.comrsc.org The development of magnetic nanocatalysts offers an even simpler separation method, using an external magnet to recover the catalyst from the reaction mixture. sharif.edumdpi.com

Table 3: Reusability of DABCO-Based Catalysts in Various Reactions

| Catalyst | Reaction | Number of Cycles | Yield Maintenance | Reference |

|---|---|---|---|---|

| [DABCO–PDO][OAc] | Aza-Michael Addition | 8 | Maintained high catalytic activity. | acs.org |

| [Dabco-H][AcO] | Domino Knoevenagel–Michael | 5 | No loss in activity observed. | rsc.org |

| Fluorous-tagged DABCO | Morita-Baylis-Hillman | 5 | Recovered via simple precipitation and filtration. | rsc.org |

| Fe3O4@nano-cellulose/Sb(V) | Pyrimido[4,5-b]quinolone Synthesis | Multiple | Easily separated by an external magnet and reused. | sharif.edu |

Future Perspectives and Emerging Research Directions

Expansion of Catalytic Scope and Selectivity

While DABCO dihydroiodide has been recognized for its utility in specific transformations, such as the synthesis of vinyl iodides, its full catalytic potential remains largely untapped. Future research is poised to significantly broaden its application scope, focusing on enhancing reaction efficiency and achieving high levels of selectivity.

A primary research thrust will involve employing this compound in novel carbon-carbon and carbon-heteroatom bond-forming reactions. Its dual functionality—the basicity of the DABCO core (in equilibrium with its protonated form) and the nucleophilicity of the iodide anion—can be harnessed in tandem catalytic cycles. For instance, researchers are investigating its role in activating substrates for cycloaddition reactions or in mediating reductive couplings.

A significant area for development is in stereoselective synthesis. While the parent DABCO cation is achiral, future work will focus on two main strategies:

Chiral Modification: Synthesis of chiral DABCO derivatives, where stereogenic centers are installed on the bicyclic framework. The resulting chiral dihydroiodide salts could serve as effective organocatalysts for asymmetric transformations, such as enantioselective Michael additions or aldol (B89426) reactions.

Cooperative Catalysis: Utilizing standard this compound in conjunction with a separate chiral catalyst (e.g., a chiral metal complex or another organocatalyst). In such systems, this compound could act as an iodide source and a proton shuttle, while the chiral partner dictates the stereochemical outcome.

The table below outlines potential new catalytic applications for this compound, representing key areas for future investigation.

| Potential Reaction Class | Hypothesized Role of this compound | Anticipated Outcome | Research Focus |

|---|---|---|---|

| Asymmetric Iodolactonization | Source of electrophilic iodine (I+) equivalent upon oxidation; proton shuttle. Used with a chiral co-catalyst. | High yields and enantioselectivity in the synthesis of chiral iodolactones. | Screening chiral acids/bases as co-catalysts. |

| C-H Functionalization | Mediator in radical-based C-H iodination cycles or as a base/halide source in transition-metal-catalyzed C-H activation. | Direct, atom-economical synthesis of aryl or alkyl iodides from simple hydrocarbon precursors. | Synergy with photoredox or electrochemical methods. |

| Reductive Dimerization of Carbonyls | In-situ generation of a reducing agent (e.g., HI) and base to promote pinacol-type couplings. | Metal-free synthesis of 1,2-diols from aldehydes or ketones. | Optimizing reaction conditions to control selectivity. |

| Ring-Opening Polymerization (ROP) | Co-catalyst/initiator for the ROP of cyclic esters (e.g., lactide), where iodide initiates the polymerization. | Controlled synthesis of biodegradable polyesters with defined molecular weights. | Kinetic studies and polymer characterization. |

Advanced Applications in Material Science

The intrinsic properties of this compound—a thermally stable organic dication paired with iodide anions—make it a highly promising candidate for next-generation materials. Research is moving beyond its role as a simple chemical reagent and exploring its incorporation into functional solid-state devices and polymers.

One of the most compelling future applications is in the field of perovskite photovoltaics . Hybrid organic-inorganic perovskites (e.g., methylammonium (B1206745) lead iodide) are known for their high efficiency but suffer from poor long-term stability. This compound is being investigated as a critical additive. Its incorporation into the perovskite precursor solution can:

Passivate Defects: The iodide anions can fill iodide vacancies at the crystal grain boundaries, reducing non-radiative recombination and improving charge carrier lifetime.

Enhance Structural Stability: The rigid, bulky DABCO dication can act as a dimensional templating agent, promoting the formation of more stable 2D/3D perovskite structures that are more resistant to moisture and thermal degradation.

Another emerging area is its use as a component in solid-state electrolytes for lithium-ion or other next-generation batteries. Solid electrolytes enhance battery safety by replacing flammable liquid organic electrolytes. This compound could be integrated into polymer matrices (like polyethylene (B3416737) oxide) to create solid polymer electrolytes. The mobile iodide ions could contribute to ionic conductivity, while the bulky organic cation helps create amorphous regions within the polymer, facilitating ion transport.

The table below summarizes prospective roles for this compound in material science.

| Material Application | Function of this compound | Projected Improvement | Key Research Challenge |

|---|---|---|---|

| Perovskite Solar Cells | Defect passivator and structural stabilizer. | Increased power conversion efficiency (PCE) and enhanced operational stability against humidity and heat. | Optimizing concentration and deposition method. |

| Solid-State Batteries | Ionic salt component in a solid polymer electrolyte. | Improved ionic conductivity and enhanced safety profile of the battery cell. | Achieving high conductivity at room temperature. |

| Luminescent Materials | Host lattice for doping with emissive metal ions (e.g., Mn2+, Eu3+). | Creation of novel, low-cost, lead-free phosphors for solid-state lighting. | Controlling dopant concentration and emission color. |

| Gas Sorption/Storage | Template for synthesizing porous metal-organic frameworks (MOFs). | MOFs with tailored pore sizes for selective capture of gases like CO2 or I2 vapor. | Ensuring the thermal stability of the final MOF structure. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow manufacturing is a major trend in modern chemical synthesis, offering superior control, safety, and scalability. This compound is well-suited for this paradigm shift, although its implementation requires innovative engineering.

The primary challenge of using a homogeneous catalyst like this compound in flow is the post-reaction separation from the product stream. Future research will focus on its heterogenization . This involves immobilizing the catalyst onto an insoluble support, allowing it to be used in a packed-bed reactor. Key strategies include:

Polymer-Supported Catalysts: Grafting a DABCO-like moiety onto a polymer backbone (e.g., polystyrene) and subsequently treating it with hydroiodic acid.

Silica-Grafted Catalysts: Covalently linking the DABCO unit to the surface of silica (B1680970) gel via a stable tether.

These immobilized systems would enable a continuous flow of reactants through the catalyst bed, with the product emerging continuously, free of the catalyst. This approach is particularly attractive for reactions where this compound is used in catalytic amounts, as it allows for long-term operation and catalyst recycling.

Furthermore, its good solubility in polar organic solvents and predictable reactivity make it an excellent candidate for use in automated synthesis platforms . These robotic systems perform high-throughput experimentation to rapidly discover new reactions or optimize existing ones. This compound can be used as a standard stock solution, with automated liquid handlers dispensing it for library synthesis, accelerating the discovery of new drug candidates or functional molecules.

| Parameter | Traditional Batch Processing | Future Flow Chemistry Approach |

|---|---|---|

| Catalyst Form | Homogeneous (dissolved in solution) | Heterogenized (immobilized on a solid support) |

| Catalyst Separation | Difficult (requires extraction or crystallization) | Trivial (product flows away from the packed bed) |

| Scalability | Challenging (heat/mass transfer issues) | Straightforward (longer run time or parallel reactors) |

| Process Control | Limited (control over bulk properties) | Precise (excellent control of temperature, pressure, residence time) |

Development of Novel DABCO-Based Ionic Architectures

This compound represents the simplest member of what could be a vast family of advanced ionic materials. Future research will leverage its rigid, symmetric dicationic core as a fundamental building block for designing complex ionic architectures with tailored properties.

One promising direction is the synthesis of DABCO-centered ionic liquids (ILs) . By reacting DABCO with two different alkyl halides (e.g., one short, one long chain) followed by anion exchange, one can create asymmetric, dicationic ionic liquids. Replacing the iodide anions with others like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻) would dramatically alter the material's properties, such as viscosity, melting point, and electrochemical stability window.

Another innovative concept is the creation of poly-ionic liquids or ionenes , where DABCO units act as charged nodes in a polymer chain. Reacting DABCO with dihaloalkanes of varying lengths would produce a series of polymers with positive charges located on the DABCO nitrogens along the backbone, with iodide counter-ions. These materials are being explored for applications as gas separation membranes, flocculants, and antimicrobial surfaces.

The table below illustrates potential novel ionic structures based on the DABCO framework.

| Ionic Architecture Type | Structural Description | Key Modifiable Feature | Potential Application |

|---|---|---|---|

| Asymmetric Dicationic ILs | DABCO core with two different alkyl chains (R1, R2) on the nitrogens. | Alkyl chain length; choice of counter-anion (X⁻). | Specialty solvents, lubricants, electrochemical media. |

| Bolas-type Amphiphiles | DABCO core functionalized with two identical long, hydrophobic alkyl chains. | Length of the hydrophobic chains. | Self-assembly into vesicles or nanotubes; drug delivery. |

| Ionene Polymers | Polymer chain of alternating DABCO dications and alkane linkers. | Length of the alkane linker; molecular weight. | Gas separation membranes, polyelectrolytes, gene delivery. |

| Hybrid Inorganic-Organic Salts | [DABCO-H₂]²⁺ cation paired with a complex inorganic anion (e.g., polyoxometalate). | Size and charge of the inorganic anion. | Catalysis, electrochromic devices. |

Synergistic Approaches Combining Experimental and Computational Methodologies

The future advancement of this compound chemistry will be significantly accelerated by the deep integration of experimental work with high-level computational modeling. This synergistic approach allows for a cycle of prediction, synthesis, and validation that is far more efficient than traditional trial-and-error experimentation.

Density Functional Theory (DFT) calculations will be pivotal in elucidating the precise mechanisms of reactions catalyzed by this compound. For example, computation can:

Map the entire potential energy surface of a reaction to identify the rate-determining step.

Clarify the exact role of the [DABCO-H₂]²⁺ cation—whether it acts merely as a spectator ion, a proton shuttle, or a hydrogen-bond donor to stabilize a transition state.

Predict the stereochemical outcome of reactions using chiral DABCO derivatives, guiding the design of more effective asymmetric catalysts.

Molecular Dynamics (MD) simulations will provide invaluable insights into its role in material science. By simulating the behavior of many molecules over time, researchers can:

Model the interface between this compound and a perovskite crystal surface to understand how it passivates defects at an atomic level.

Simulate the transport of ions in a polymer electrolyte containing this compound to predict ionic conductivity and its dependence on temperature.

Study the self-assembly of DABCO-based amphiphiles (as described in 7.4) in solution.

This computational-experimental feedback loop will enable a more rational design of new catalysts, materials, and processes, minimizing empirical screening and accelerating the pace of discovery.

| Research Question | Primary Computational Method | Experimental Validation |

|---|---|---|

| What is the mechanism of a new catalytic reaction? | DFT (Transition State Search) | Kinetic studies, isotopic labeling experiments. |

| How does it improve perovskite stability? | MD Simulations, DFT (Defect calculations) | X-ray diffraction (XRD), Photoluminescence (PL) spectroscopy. |

| Which chiral derivative will be the best catalyst? | DFT (Modeling stereoisomeric transition states) | Synthesis and testing of a small library of catalysts. |

| What is the ionic conductivity of a new polymer electrolyte? | MD Simulations (Calculating mean squared displacement) | Electrochemical Impedance Spectroscopy (EIS). |

Q & A

Q. How can this compound be integrated into porous coordination polymers for gas storage?

- Methodological Answer :

- Design linker molecules with complementary hydrogen-bonding motifs to DABCO’s iodide sites .

- Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and compare with computational predictions .

- Test gas selectivity using breakthrough experiments with mixed-gas streams (e.g., CO₂/N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.